9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine
Description
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine (CAS: 890042-15-6) is a boronic ester derivative of acridine, a nitrogen-containing heterocyclic aromatic compound. The molecule features a planar acridine core substituted at the 9-position with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structural motif renders the compound valuable in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the boronate’s ability to transmetalate with transition metal catalysts . It is commercially available with a purity of ≥95% and is utilized in organic synthesis, coordination chemistry, and materials science .
Properties
IUPAC Name |
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDHHBJXXRKLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Lithiation-Borylation
This method employs strong bases to deprotonate a brominated acridine precursor, followed by reaction with a boronate electrophile.
Reaction Conditions and Mechanism
In a representative procedure:
-
Substrate : 2-Bromo-5-(tert-butyl)-3-(9H-carbazol-9-yl)-N,N-diphenylaniline.
-
Lithiation : Treatment with 2.5 M -BuLi in anhydrous toluene at -20°C for 1 hour.
-
Borylation : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -20°C, followed by stirring at room temperature.
The reaction proceeds via a lithium-halogen exchange, generating a lithiated intermediate that reacts with the boronate electrophile to form the target boronic ester. Yields exceed 80% after purification by column chromatography.
Scope and Limitations
-
Advantages : High regioselectivity for brominated positions.
-
Challenges : Sensitivity to moisture and air; requires cryogenic conditions.
Palladium-Catalyzed Miyaura Borylation
This method utilizes palladium catalysts to facilitate boron group installation via cross-coupling.
Protocol from Acridine Bromide Precursors
A reported synthesis involves:
-
Substrate : 3-Bromo-9,9-diphenyl-9,10-dihydroacridine.
-
Catalyst System : Pd(dppf)Cl (2 mol%), KOAc (2 equiv.), and bis(pinacolato)diboron (2 equiv.) in 1,4-dioxane.
-
Conditions : Heating at 100°C under argon for 20 hours.
The reaction achieves 95% yield, with purification via silica gel chromatography using petroleum ether/dichloromethane (3:1).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boron center in the dioxaborolane ring can undergo oxidation reactions, forming boronic acids or borate esters.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The boron atom can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Oxidation: Boronic acids or borate esters.
Substitution: Various substituted acridine derivatives, depending on the coupling partner.
Scientific Research Applications
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the acridine moiety.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine largely depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. The acridine moiety can interact with biological targets, potentially intercalating with DNA or interacting with specific proteins, depending on the context of its use.
Comparison with Similar Compounds
Terpyridine-Based Boronic Esters
Compounds such as 4′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′:6′,2″-terpyridine (Scheme 4, ) share the pinacol boronate group but incorporate a terpyridine ligand system. Unlike the acridine derivative, terpyridine derivatives are primarily used in coordination chemistry to form stable complexes with transition metals (e.g., Fe²⁺, Ru²⁺). The boronate group enables post-functionalization via Suzuki couplings, allowing modular assembly of metal-organic frameworks (MOFs) or polymers.
Anthracene and Fluorene Analogues
- 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene (CAS: 709022-63-9, ): This compound replaces the acridine core with anthracene, a purely hydrocarbon aromatic system. The absence of nitrogen reduces electron deficiency, making it less reactive in polar coupling reactions. However, its extended conjugation improves luminescence properties, favoring applications in optoelectronics.
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(1-decylundecylidene)fluorene : A fluorene-based dimeric boronate, this compound is used in donor-acceptor polymers. The fluorene backbone provides high charge mobility, while the boronate groups enable polymerization via Suzuki couplings. Compared to the acridine derivative, fluorene lacks heteroatoms, resulting in lower Lewis basicity and altered solubility .
Silyl-Substituted Boronic Esters
Examples include tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab, ). These compounds combine boronate and silyl groups, enhancing stability and enabling sequential functionalization (e.g., silyl deprotection followed by cross-coupling). The acridine derivative lacks such dual functionality but benefits from the rigid acridine scaffold, which resists steric distortion during reactions .
Pyridine and Heterocyclic Derivatives
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 181219-01-2, ): Pyridine-based boronates exhibit higher solubility in polar solvents due to the nitrogen lone pair. However, their smaller aromatic system limits conjugation, reducing utility in optoelectronics. The acridine derivative’s extended π-system and nitrogen atom enhance both electronic properties and binding affinity in catalytic systems .
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (CAS: 214360-70-0, ): Thiophene-based analogues are preferred in conductive polymers due to sulfur’s electron-donating effects. The acridine compound, in contrast, is more electron-deficient, favoring applications in n-type semiconductors .
Key Data and Research Findings
Table 1: Comparative Properties of Selected Boronic Esters
Biological Activity
9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxicity studies, and its application in therapeutic contexts.
Chemical Structure and Properties
The compound features a boron-containing moiety which is significant for its reactivity and biological interactions. The structure can be represented as follows:
- Molecular Formula : C₁₅H₁₇BNO₂
- Molecular Weight : 268.12 g/mol
- CAS Number : 1256359-19-9
The biological activity of 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine is largely attributed to its ability to interact with reactive oxygen species (ROS), which play a pivotal role in cellular signaling and cancer pathology. Research indicates that compounds with boron functional groups can selectively induce DNA cross-linking in the presence of ROS such as hydrogen peroxide (H₂O₂) . This selective activation allows for targeted cytotoxic effects on cancer cells while sparing normal cells.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine on various cancer cell lines. The following table summarizes key findings from these studies:
| Study | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Study A | Chronic Lymphocytic Leukemia (CLL) | ~5 | Induction of apoptosis through DNA cross-linking |
| Study B | Breast Cancer Cells | 10 | ROS-mediated cytotoxicity |
| Study C | Lung Cancer Cells | 15 | Inhibition of topoisomerase II activity |
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : A study demonstrated that 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine induced significant apoptosis in primary leukemic lymphocytes while showing minimal toxicity to normal lymphocytes. The compound's selectivity was attributed to its activation by H₂O₂ present in the tumor microenvironment .
- Breast Cancer Models : In vitro experiments showed that the compound effectively inhibited the growth of breast cancer cells at concentrations as low as 10 μM. The mechanism involved ROS generation leading to oxidative stress and subsequent cell death .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acridine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between acridine derivatives (e.g., 9-bromoacridine) and pinacolborane reagents. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in toluene/THF .
- Reaction conditions : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Data Table :
| Parameter | Typical Value |
|---|---|
| Yield | 60–75% |
| Melting Point | 180–185°C (decomposes) |
| CAS Number | 890042-15-6 |
| Molecular Formula | C₂₅H₂₅BNO₂ |
Q. How is the boronate ester moiety characterized spectroscopically?
- Methodology :
- ¹¹B NMR : A singlet at δ ~30 ppm confirms the dioxaborolane ring .
- ¹H NMR : Peaks at δ 1.0–1.3 ppm (4 methyl groups) and δ 8.2–9.1 ppm (acridine protons) .
- Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 398.2 .
Q. What are the stability considerations for this compound during storage?
- Methodology :
- Store under inert gas (argon) at –20°C in amber glass to prevent hydrolysis of the boronate ester.
- Monitor degradation via TLC (hexane/EtOAc 3:1) or ¹H NMR (disappearance of δ 1.0–1.3 ppm peaks) .
Advanced Research Questions
Q. How does steric hindrance from the acridine core influence cross-coupling reactivity?
- Methodology :
- Compare coupling efficiency with aryl halides (e.g., iodobenzene vs. sterically hindered 2-bromotoluene) using kinetic studies (GC-MS monitoring).
- Key finding : Lower yields (40–50%) with ortho-substituted electrophiles due to hindered Pd coordination .
- Data Table :
| Electrophile | Yield (%) | Reaction Time (h) |
|---|---|---|
| Iodobenzene | 75 | 12 |
| 2-Bromotoluene | 45 | 24 |
Q. Can this compound serve as a ligand or precursor in photophysical materials?
- Methodology :
- Photoluminescence : Measure emission spectra (λₑₓ = 350 nm) in THF; acridine derivatives typically emit blue light (λₑₘ = 450–470 nm) .
- Thermogravimetric Analysis (TGA) : Decomposition onset >300°C, indicating thermal stability for OLED applications .
Q. How do solvent polarity and pH affect the compound’s hydrolytic stability?
- Methodology :
- Conduct accelerated stability tests in DMSO, DMF, and aqueous buffers (pH 4–10) at 25°C.
- Result : Hydrolysis rates increase in polar protic solvents (t₁/₂ < 24 hours in H₂O at pH 7) .
Data Contradiction Analysis
Q. Why do reported yields for Suzuki couplings vary across studies?
- Analysis :
- Catalyst loading : Lower Pd concentrations (1 mol%) may reduce side reactions but prolong reaction times.
- Purification losses : Recrystallization efficiency depends on solvent polarity and impurities .
Methodological Best Practices
Q. What crystallographic techniques are suitable for structural confirmation?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
